1-Benzyl-2-methyl-1,4-diazepane dihydrochloride
Description
Molecular Architecture and Functional Group Analysis
1-Benzyl-2-methyl-1,4-diazepane dihydrochloride (C₁₃H₂₂Cl₂N₂) features a seven-membered diazepane ring with a benzyl group at position 1 and a methyl group at position 2 (Figure 1). The dihydrochloride salt arises from protonation of the two nitrogen atoms in the diazepane ring, with chloride ions serving as counterions. Key functional groups include:
- Tertiary amine : Positioned at nitrogen atom N1, stabilized by resonance with the benzyl substituent.
- Secondary amine : Located at N4, protonated to form a positively charged ammonium ion in the dihydrochloride form.
- Benzyl group : Introduces aromaticity and hydrophobicity, influencing molecular packing in the solid state.
- Methyl group : Introduces steric hindrance at position 2, affecting conformational flexibility.
The SMILES notation (CC1N(CC2=CC=CC=C2)CCCNC1.Cl.Cl) and InChI key (ZXOOIHFQTFYELR-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic properties.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₂₂Cl₂N₂ |
| Molecular weight | 277.23 g/mol |
| Topological polar SA | 15.3 Ų |
| Hydrogen bond donors | 2 (NH⁺ groups) |
Stereochemical Configuration and Chiral Centers
The parent compound 1-benzyl-2-methyl-1,4-diazepane contains one chiral center at the 2-methyl-substituted carbon (C2). In the dihydrochloride form, protonation of the amines does not alter the stereochemistry but stabilizes specific conformers through ionic interactions.
- Chiral resolution : Analogous diazepane derivatives, such as (R)-1-benzyl-5-methyl-1,4-diazepane, demonstrate enantioselective synthesis routes involving chiral auxiliaries or chromatography.
- Conformational analysis : The methyl group at C2 restricts ring puckering, favoring a chair-like conformation with the benzyl group in an equatorial orientation.
Figure 2 : Proposed (R)-configuration at C2, based on related diazepane syntheses.
X-ray Crystallographic Analysis and Solid-State Arrangement
While direct X-ray data for this compound are unavailable, crystallographic studies of related diazepane salts provide insights:
- Ionic interactions : Protonated amines form N–H···Cl hydrogen bonds (2.8–3.1 Å) with chloride ions, creating a layered lattice.
- Aromatic stacking : Benzyl groups participate in offset π-π interactions (3.4–3.7 Å interplanar spacing), enhancing crystal stability.
- Torsional angles : The diazepane ring adopts a twisted boat conformation to minimize steric clashes between the methyl and benzyl groups.
Table 2: Hypothetical crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=10.2 Å, b=7.8 Å, c=15.3 Å |
| Z-value | 4 |
Comparative Structural Analysis with Related Diazepane Derivatives
Table 3: Structural comparisons
- Electronic effects : The 2-methyl group in the title compound increases electron density at N1 compared to 5-methyl analogs, altering proton affinity.
- Ring puckering : Methyl substitution at C2 induces greater ring distortion than C3 or C5 derivatives, as evidenced by computational studies.
- Salt formation : Dihydrochloride salts exhibit higher melting points (decomposes >250°C) compared to free bases due to ionic lattice stabilization.
Properties
IUPAC Name |
1-benzyl-2-methyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOQSVPYAOGOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride typically involves the reaction of benzylamine with 2-methyl-1,4-diazepane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Efflux Pump Inhibition
One of the notable applications of 1-benzyl-2-methyl-1,4-diazepane dihydrochloride is its role as an efflux pump inhibitor (EPI). Research has demonstrated that this compound can reduce the efflux of antibiotics in Escherichia coli mutants, enhancing the efficacy of antibiotic treatments. Specifically, it has been shown to decrease the minimal inhibitory concentration (MIC) of levofloxacin and other antibiotics, thereby increasing ethidium bromide accumulation in bacteria that overexpress efflux pumps. This action suggests its potential utility in combating antibiotic resistance by improving the effectiveness of existing antibiotics .
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. In studies focusing on epigenetic mechanisms in Plasmodium falciparum, derivatives related to 1-benzyl-2-methyl-1,4-diazepane have shown promising in vitro and in vivo activity against malaria parasites. The modulation of histone methylation through such compounds indicates a novel approach to antimalarial drug development, targeting specific enzymes involved in histone modifications .
Drug Design and Development
The structural characteristics of 1-benzyl-2-methyl-1,4-diazepane make it a valuable scaffold in drug design. Its derivatives have been explored for their potential as therapeutic agents for various conditions, including cerebrovascular disorders. The synthesis methods for creating these derivatives often involve complex organic reactions that enhance their pharmacological properties .
Case Study 1: Efficacy Against Bacterial Resistance
A study highlighted the efficacy of this compound as an EPI in E. coli. The results indicated that treatment with this compound significantly increased the accumulation of ethidium bromide, suggesting enhanced membrane permeability and reduced efflux pump activity. This finding is crucial for developing strategies to overcome bacterial resistance to antibiotics .
Case Study 2: Antimalarial Mechanism Exploration
In another research effort, analogues of 1-benzyl-2-methyl-1,4-diazepane were tested for their antimalarial activity against Plasmodium falciparum. The results showed that specific modifications to the chemical structure could lead to improved efficacy against malaria parasites, highlighting the importance of structural optimization in drug development .
Data Tables
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride with structurally or functionally analogous compounds:
Structural and Functional Insights
- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation. For example, benzidine dihydrochloride dissolves at 5.345 g/L in water , while methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS 1170891-84-5) is formulated for aqueous compatibility .
- Applications: Azoamidine dihydrochlorides (e.g., compounds) serve as radical initiators in industrial processes , whereas benzodiazepinone derivatives () are used in CNS drug development . The target compound’s benzyl group may position it for niche synthetic or medicinal chemistry roles.
Biological Activity
1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is a compound belonging to the diazepane class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound is characterized by a diazepane ring structure, which is a seven-membered heterocycle containing two nitrogen atoms. The presence of the benzyl and methyl groups contributes to its unique chemical properties and biological interactions.
Antimicrobial Properties
Research indicates that 1-benzyl-1,4-diazepane exhibits significant antimicrobial activity. A study demonstrated that this compound acts as an efflux pump inhibitor (EPI) in Escherichia coli, enhancing the efficacy of antibiotics such as levofloxacin. The compound was shown to increase ethidium bromide accumulation in bacterial strains overexpressing efflux pumps while reducing the minimal inhibitory concentration (MIC) of antibiotics . This suggests a potential role in combating antibiotic resistance.
Cannabinoid Receptor Agonism
Another area of interest is the compound's interaction with cannabinoid receptors. High-throughput screening has identified 1,4-diazepane derivatives as potent agonists for Cannabinoid receptor 2 (CB2), with excellent selectivity against Cannabinoid receptor 1 (CB1). This selectivity is crucial for developing therapeutics aimed at minimizing psychoactive effects associated with CB1 activation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Efflux Pumps : By inhibiting efflux pumps in bacteria, the compound enhances the intracellular concentration of antibiotics, thereby improving their effectiveness against resistant strains .
- Receptor Agonism : As a CB2 agonist, it may modulate pain and inflammation pathways without the psychoactive effects typical of CB1 activation .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers investigated the effects of 1-benzyl-1,4-diazepane on various E. coli strains. The study utilized microdilution methods to assess antibiotic potentiation. Results indicated that the compound significantly decreased MIC values for multiple antibiotics and increased ethidium bromide retention in efflux pump-overexpressing strains. This study underscores the potential of this compound as an adjunct therapy in treating resistant bacterial infections .
Cannabinoid Activity Assessment
A separate investigation focused on the pharmacokinetics and metabolic stability of 1-benzyl-2-methyl-1,4-diazepane derivatives. These compounds were found to maintain stability in liver microsomes while exhibiting potent agonistic activity at CB2 receptors. This finding suggests their potential use in developing treatments for conditions like chronic pain and inflammation without significant side effects associated with CB1 receptor activation .
Comparative Analysis
The following table summarizes key findings related to this compound compared to other compounds within its class:
| Compound | Antimicrobial Activity | CB2 Agonism | Metabolic Stability |
|---|---|---|---|
| 1-Benzyl-2-methyl-1,4-diazepane | High | Yes | Moderate |
| Other Diazepane Derivatives | Variable | Yes/No | Low to Moderate |
Q & A
Basic: What are the optimal synthetic routes for 1-benzyl-2-methyl-1,4-diazepane dihydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves sequential alkylation and cyclization steps. Key considerations include:
- Alkylation of Diazepane Precursors : Use benzyl and methyl halides under controlled pH (8–9) to minimize side reactions.
- Cyclization Optimization : Employ polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours to ensure ring closure.
- Salt Formation : React the free base with HCl in ethanol to form the dihydrochloride salt, ensuring stoichiometric equivalence for high crystallinity.
- Purity Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track intermediates and final product purity .
Basic: Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : 1H/13C NMR in D2O to resolve benzyl/methyl substituents and diazepane ring protons.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) and isotopic patterns for Cl atoms.
- Purity Assessment :
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., CNS vs. antimicrobial effects)?
Methodological Answer:
- Target-Specific Assays :
- Dose-Response Profiling : Compare IC50 values across cell lines (e.g., neuronal vs. bacterial) to identify tissue-specific effects.
- Metabolite Analysis : Use LC-MS to rule out activity from degradation products .
Advanced: What experimental strategies can elucidate the compound’s mechanism as an efflux pump inhibitor (EPI) in multidrug-resistant pathogens?
Methodological Answer:
- Genetic Knockdown Models : Compare MIC values of antibiotics (e.g., ciprofloxacin) in wild-type vs. acrB knockout E. coli strains.
- Real-Time Efflux Assays : Use fluorescent substrates (e.g., Hoechst 33342) with/without the compound to measure pump inhibition kinetics.
- Molecular Docking : Model interactions with AcrB efflux pump domains using software like AutoDock Vina to identify binding residues.
- Synergy Testing : Apply checkerboard assays to quantify fractional inhibitory concentration (FIC) indices with known antibiotics .
Basic: How should researchers design toxicity and safety profiles for this compound in preclinical studies?
Methodological Answer:
- Acute Toxicity : Follow OECD Guideline 423 for oral/dermal LD50 determination in rodent models.
- Cytotoxicity Screening : Use MTT assays in HepG2 (liver) and SH-SY5Y (neuronal) cell lines to identify organ-specific risks.
- Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) with LC-MS to assess CYP450-mediated degradation.
- Safety Handling : Always use chemical-resistant gloves (nitrile) and fume hoods during synthesis due to acute toxicity risks .
Advanced: How can structure-activity relationship (SAR) studies improve selectivity for CNS targets over off-target effects?
Methodological Answer:
- Analog Synthesis : Modify benzyl/methyl substituents (e.g., fluorobenzyl or ethyl groups) and compare binding affinities via SPR or ITC.
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with GABA_A receptor subtype selectivity.
- In Vivo Pharmacokinetics : Measure brain-plasma ratios in rodent models to optimize blood-brain barrier penetration.
- Off-Target Profiling : Screen against a panel of 50+ GPCRs and ion channels (Eurofins PanLabs) to identify structural motifs causing promiscuity .
Advanced: What strategies address batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Stability Studies : Store the compound under argon at –20°C and monitor degradation via accelerated stability testing (40°C/75% RH for 6 months).
- Standardized Protocols : Pre-equilibrate assay buffers to control pH (7.4) and ionic strength, which influence receptor binding.
- Internal Controls : Include a reference EPI (e.g., PAβN) in antimicrobial assays to normalize inter-experimental variability.
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to distinguish biological variability from technical noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
